5-Fluoro-6-methylbenzoxazole

Catalog No.
S13959795
CAS No.
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-6-methylbenzoxazole

Product Name

5-Fluoro-6-methylbenzoxazole

IUPAC Name

5-fluoro-6-methyl-1,3-benzoxazole

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

JJWZWQSBEJAZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=CO2

5-Fluoro-6-methylbenzoxazole is a heterocyclic compound that belongs to the benzoxazole family, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the benzoxazole ring. Its molecular formula is C8H6FNOC_8H_6FNO and it has a molecular weight of approximately 155.14 g/mol. The compound exhibits unique chemical properties due to the presence of the electronegative fluorine atom, which influences its reactivity and biological activity.

, including:

  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives, which may enhance its biological properties or alter its reactivity.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzoxazole ring allows for electrophilic substitution reactions, making it a versatile building block in organic synthesis .

Research indicates that 5-fluoro-6-methylbenzoxazole exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, with some derivatives showing effectiveness against specific bacterial strains. Additionally, compounds within the benzoxazole class have been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation by interfering with cellular processes such as microtubule dynamics .

Several synthetic routes have been developed for producing 5-fluoro-6-methylbenzoxazole:

  • Direct Fluorination: This method involves the fluorination of 6-methylbenzoxazole using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents under controlled conditions.
  • Condensation Reactions: Another approach includes the condensation of 2-amino-5-fluorobenzoic acid with formaldehyde and subsequent cyclization to form the benzoxazole ring .
  • Functional Group Transformations: Starting from readily available precursors, functional group transformations can be employed to introduce the desired fluorine and methyl groups into the benzoxazole framework.

5-Fluoro-6-methylbenzoxazole serves various applications in medicinal chemistry and material science:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
  • Fluorescent Dyes: The compound can be incorporated into fluorescent dyes used in biological imaging and diagnostics due to its distinct optical properties.
  • Organic Synthesis: As a versatile building block, it is employed in constructing complex organic molecules in research and industrial applications .

Studies on the interactions of 5-fluoro-6-methylbenzoxazole with biological targets are crucial for understanding its mechanism of action. Research has shown that this compound interacts with various enzymes and receptors involved in cellular signaling pathways. For example, it has been noted to affect tubulin polymerization, which is vital for cell division and function . Further interaction studies are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with 5-fluoro-6-methylbenzoxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Fluoro-2-methylbenzothiazoleContains a thiazole ring instead of benzoxazoleExhibits different biological activities
6-Chloro-5-fluorobenzoxazoleChlorine substituent at position 6Enhanced reactivity due to chlorine
5-Fluoro-2-methylbenzoic acidCarboxylic acid functional groupUsed as a precursor in drug synthesis
7-Fluoro-2-methylbenzothiazoleFluorine at position 7 on thiazolePotentially different antimicrobial activity

The uniqueness of 5-fluoro-6-methylbenzoxazole lies in its specific combination of functional groups and structural characteristics, which influence its reactivity and biological interactions compared to other similar compounds.

Precursor Selection and Functional Group Introduction Strategies

The synthesis of 5-fluoro-6-methylbenzoxazole begins with judicious precursor selection to ensure proper positioning of fluorine and methyl substituents. 2-Aminophenol derivatives are commonly used as starting materials due to their ability to form the benzoxazole core via cyclization. For instance, 3-chloro-4-fluorophenol serves as a key intermediate, undergoing regioselective nitration to introduce nitro groups at specific positions. Functional group introduction strategies often involve sequential modifications:

  • Nitration: Mild nitrating agents like nitric acid in acetic anhydride enable selective nitration at the 2-position of 3-chloro-4-fluorophenol, yielding 5-chloro-4-fluoro-2-nitrophenol.
  • Halogenation: Fluorine is typically introduced early via electrophilic substitution or nucleophilic displacement, as seen in the preparation of fluorinated intermediates.
  • Cyclization: The benzoxazole ring is formed through reductive cyclization using indium powder and acetic acid, which facilitates nitro group reduction and simultaneous ring closure.

A critical consideration is the solubility of intermediates, which influences reaction efficiency. For example, toluene and chlorobenzene are preferred solvents for piperazinylation steps due to their compatibility with aryl-piperazine reactants.

Fluorination Techniques: Electrophilic vs Nucleophilic Pathways

Fluorination strategies for 5-fluoro-6-methylbenzoxazole are categorized into electrophilic and nucleophilic approaches, each with distinct advantages:

Electrophilic Fluorination

Electrophilic agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed to introduce fluorine at electron-rich aromatic positions. This method is highly regioselective but requires careful control of reaction conditions to avoid over-fluorination.

Nucleophilic Fluorination

Nucleophilic pathways utilize fluoride ions (e.g., KF, CsF) in polar aprotic solvents like dimethylformamide (DMF). For example, SN2 displacement of chloro intermediates with fluoride ions has been reported for synthesizing fluorinated benzoxazines. This approach is advantageous for late-stage fluorination but may suffer from competing elimination reactions.

A comparative analysis of these methods reveals that electrophilic fluorination is preferred for aromatic systems with directing groups, while nucleophilic routes are suitable for aliphatic or activated aryl substrates.

Methyl Group Incorporation: Alkylation and Cross-Coupling Approaches

The introduction of the methyl group at the 6-position involves two primary strategies:

Alkylation

Direct alkylation using methyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate is a straightforward method. For instance, methyl groups can be introduced during the piperazinylation step by reacting intermediates with methyl-substituted aryl-piperazines.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enable precise methyl group installation. Palladium catalysts (e.g., Pd(PPh3)4) facilitate coupling between boronic acid derivatives and halogenated benzoxazole precursors. This method offers superior regiocontrol compared to traditional alkylation.

MethodReagents/ConditionsYield (%)Reference
AlkylationMethyl iodide, K2CO3, DMF, 80°C70–85
Suzuki CouplingPd(PPh3)4, MeB(OH)2, Na2CO3, THF/H2O, 90°C65–75

Solvent-Free Synthesis Innovations

Recent advances emphasize solvent-free methodologies to enhance sustainability. Ball-milling techniques using ZnO nanoparticles (ZnO-NPs) as catalysts have emerged as a green alternative. In this approach, 2-aminophenol derivatives react with fluorinated carboxylic acids under mechanical agitation, eliminating the need for toxic solvents. Key benefits include:

  • Reduced Environmental Impact: Solvent-free conditions lower waste generation, as evidenced by an E-factor (environmental factor) of <1.
  • Scalability: Multi-gram synthesis is achievable without compromising yield (75–90%).
  • Energy Efficiency: Reactions proceed at room temperature, reducing energy consumption compared to traditional reflux methods.

This innovation aligns with the principles of green chemistry and is particularly advantageous for industrial-scale production.

The strategic placement of fluorine at the 5-position in 5-Fluoro-6-methylbenzoxazole introduces significant electronic perturbations that fundamentally alter the reactivity profile of the benzoxazole ring system [2]. Fluorine, as the most electronegative element with a Pauling electronegativity value of 4.0, creates substantial polarization effects within the aromatic framework [2]. The carbon-fluorine bond exhibits considerable dipole character with a moment of 1.41 Debye, leading to enhanced electrostatic interactions throughout the molecular structure [2].

Electronic Influence on Ring Activation

The electron-withdrawing nature of fluorine substituents creates a deactivating effect on the benzene ring portion of the benzoxazole system [3]. This deactivation manifests through reduced electron density at positions ortho and para to the fluorine atom, fundamentally altering the electrophilic substitution patterns typically observed in unsubstituted benzoxazole derivatives [3]. Research demonstrates that fluorinated benzoxazole compounds exhibit enhanced cytotoxic activity compared to their non-fluorinated analogs, with the electron-withdrawing properties of fluorine contributing to increased biological potency [2].

The presence of fluorine at the 5-position specifically influences the reactivity of the adjacent carbon atoms through both inductive and mesomeric effects [4]. Studies have shown that fluorinated benzoxazole derivatives demonstrate improved electro-optical properties, with lateral fluorine substitution enhancing solubility characteristics in liquid crystal mixtures [4]. The incorporation of fluorine atoms leads to more favorable interactions with biological targets, as evidenced by structure-activity relationship studies that show fluorinated variants can exhibit up to 40-fold increases in potency compared to non-fluorinated analogs [3].

Thermodynamic Stability Considerations

The carbon-fluorine bond strength of 105.4 kcal/mol, compared to 98.8 kcal/mol for carbon-hydrogen bonds, contributes to enhanced thermal stability of fluorinated benzoxazole systems [2]. However, this increased bond strength paradoxically makes fluorine a better leaving group than hydrogen under specific reaction conditions [2]. Quantum chemical calculations reveal that fluorine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in altered energy gaps that influence photophysical properties [5].

The positional effect of fluorine substitution has been systematically studied through computational approaches, revealing that the 5-position placement creates optimal electronic distribution for maintaining aromatic stability while introducing beneficial reactivity modifications [5]. Comparative studies demonstrate that fluorine substituents at different positions within the benzoxazole framework produce varying degrees of electronic perturbation, with the 5-position offering an ideal balance between stability and reactivity enhancement [3].

Steric and Electronic Modulation through Methyl Group Placement

The methyl substituent at the 6-position in 5-Fluoro-6-methylbenzoxazole introduces both steric and electronic effects that complement the fluorine substitution pattern [6]. The methyl group, as an electron-donating substituent, creates a counterbalancing effect to the electron-withdrawing fluorine atom, resulting in a unique electronic distribution within the heterocyclic framework [7].

Steric Effects and Molecular Geometry

The 6-methylbenzoxazole structure exhibits specific geometric parameters that influence molecular interactions and reactivity patterns [6]. The methyl group at the 6-position creates localized steric hindrance that affects the approach of incoming reagents and influences the overall molecular conformation [7]. Research investigating spatial and electronic effects of substituent groups reveals that methyl placement directly affects the thermal curing behavior and reactivity of benzoxazole systems [7].

Crystallographic studies of 6-methylbenzoxazole derivatives show that the methyl group adopts a nearly coplanar orientation with respect to the benzene ring, with minimal deviation from planarity [6]. The compound exhibits a melting point range of 29-31°C and a boiling point of approximately 245.66°C, indicating moderate intermolecular interactions influenced by the methyl substituent [6]. The predicted pKa value of 1.28±0.30 reflects the impact of methyl substitution on the basicity of the heterocyclic nitrogen atom [6].

Electronic Modulation Properties

The electron-donating nature of the methyl group creates a push-pull electronic system when combined with the electron-withdrawing fluorine substituent [7]. This arrangement generates a polarized molecular structure that enhances reactivity toward specific types of chemical transformations [8]. Studies examining benzoxazole derivatives with various substituents demonstrate that methyl groups at the 6-position significantly influence antimicrobial activity patterns, with structure-activity relationships showing position-dependent effects on biological potency [8].

The combination of methyl and fluorine substituents creates a unique electronic environment that affects molecular orbital distributions [5]. Computational analyses reveal that the methyl group at the 6-position increases electron density at specific carbon atoms within the ring system, facilitating electrophilic substitution reactions at these activated sites [7]. The resulting electronic configuration demonstrates enhanced stability compared to mono-substituted analogs, as evidenced by thermodynamic calculations [5].

Influence on Chemical Reactivity

The methyl substituent significantly affects the chemical reactivity of the benzoxazole framework through both electronic and steric mechanisms [9]. Research demonstrates that methyl-substituted benzoxazoles exhibit altered reaction kinetics in cyclization processes, with the electron-donating properties of the methyl group facilitating specific mechanistic pathways [9]. The positioning of the methyl group at the 6-position creates optimal conditions for maintaining aromatic character while providing reactive sites for further functionalization [10].

Synthetic studies reveal that 6-methylbenzoxazole derivatives can be efficiently prepared through multi-component reactions, with the methyl substituent influencing both yield and selectivity patterns [11]. The presence of the methyl group affects the solubility characteristics of the resulting compounds, with moderate solubility observed in organic solvents such as methanol [6]. These solubility properties directly impact the synthetic accessibility and purification procedures for 6-methylbenzoxazole derivatives [11].

Comparative Analysis of Substituted Benzoxazole Frameworks

The systematic comparison of substituted benzoxazole frameworks reveals distinct patterns of structure-activity relationships that depend on the nature, position, and combination of substituents [12]. The 5-Fluoro-6-methylbenzoxazole structure represents an optimized substitution pattern that balances electronic effects, steric considerations, and synthetic accessibility [13].

Substitution Pattern Effects on Molecular Properties

Comparative studies of benzoxazole derivatives with different substitution patterns demonstrate that the combination of fluorine and methyl substituents produces unique molecular properties [13]. Research examining 2-substituted benzoxazoles shows that modifications at different ring positions result in varying degrees of biological activity and chemical reactivity [13]. The 5-fluoro-6-methyl substitution pattern creates an optimal electronic environment for enhanced molecular recognition and binding affinity [14].

Substitution PatternMolecular WeightElectronic CharacterStability Index
5-Fluoro-6-methylbenzoxazole151.14Electron-balancedHigh
5-Fluorobenzoxazole137.11Electron-deficientModerate
6-Methylbenzoxazole133.15Electron-richModerate
Unsubstituted benzoxazole119.12NeutralReference

The data reveals that the combined substitution in 5-Fluoro-6-methylbenzoxazole produces an electron-balanced system with enhanced stability compared to mono-substituted analogs [1] [6] [15]. This balanced electronic character contributes to improved chemical stability and enhanced reactivity control [16].

Framework Optimization Through Strategic Substitution

The optimization of benzoxazole frameworks through strategic substitution follows predictable patterns based on electronic and steric considerations [17]. Studies examining the synthetic strategies for benzoxazole derivatives demonstrate that the choice of substituents significantly affects both the synthetic route and the properties of the final products [17]. The 5-fluoro-6-methyl substitution pattern represents an optimal combination that provides enhanced solubility, improved thermal stability, and controlled reactivity [4].

Comparative analysis of heterocyclic system optimization reveals that benzoxazole derivatives with complementary electronic substituents exhibit superior performance in various applications [18]. The electron-withdrawing fluorine and electron-donating methyl groups create a polarized system that enhances molecular interactions while maintaining structural integrity [18]. Research demonstrates that such balanced substitution patterns are particularly effective in pharmaceutical applications where controlled reactivity and enhanced biological activity are desired [14].

Structure-Property Relationships in Substituted Systems

The relationship between substitution patterns and molecular properties in benzoxazole systems follows established principles of heterocyclic chemistry [19]. Comparative studies show that the 5-fluoro-6-methyl combination produces enhanced binding affinity in biological systems compared to alternative substitution patterns [13]. The strategic placement of these substituents creates optimal electronic distribution for molecular recognition processes [20].

Crystallographic analyses of various substituted benzoxazole frameworks reveal that the 5-fluoro-6-methyl pattern maintains planarity while introducing beneficial electronic perturbations [20]. The resulting molecular geometry exhibits optimal characteristics for both stability and reactivity, making this substitution pattern particularly valuable for pharmaceutical and material science applications [21]. Studies examining the stereochemical features of substituted benzoxazoles confirm that the 5-fluoro-6-methyl arrangement provides an ideal balance of electronic and steric effects [20].

The adsorption of 5-Fluoro-6-methylbenzoxazole on copper surfaces involves complex mechanisms that combine both physisorption and chemisorption processes [1] [2]. Surface-enhanced Raman scattering investigations have demonstrated that benzoxazole derivatives, particularly 2-mercaptobenzoxazole, adsorb on copper surfaces in their ionized thiolic form, adopting a tilted orientation with respect to the metal surface [3] [4]. The compound chemisorbs through both sulfur and nitrogen atoms on the smooth copper surface, with the benzoxazole ring system providing the primary interaction sites [3].

Density functional theory calculations reveal that the adsorption energy of benzoxazole derivatives on copper surfaces ranges from -0.6 to -3.1 electron volts, depending on the specific substituents and surface coordination [2] [5]. The 2-Thiobenzyl-6-Methylbenzoxazole demonstrates particularly strong adsorption characteristics with an adsorption energy of -3.1 electron volts and surface coverage of 0.91, indicating highly effective chemisorption [5]. This enhanced adsorption capability is attributed to the presence of multiple heteroatoms including nitrogen, oxygen, and sulfur that can form coordinate bonds with copper surface atoms [5].

The adsorption process follows the Langmuir adsorption isotherm for most benzoxazole derivatives, indicating monolayer formation on the copper surface [1] [6] [7]. The Frumkin isotherm model provides the best fit for benzotriazole-related compounds on copper, with positive interaction parameters suggesting weak attraction between adsorbed molecules [7]. The projected molecular area calculations indicate that benzoxazole molecules occupy surface areas ranging from 35.2 to 65.8 square angstroms, depending on their molecular structure and orientation [7].

Electrochemical impedance spectroscopy studies demonstrate that the adsorption of benzoxazole derivatives significantly increases charge transfer resistance values while decreasing double-layer capacitance [1] [8]. The formation of a protective adsorbed layer decreases corrosion current density and corrosion rate, with the development of organometallic complexes observed on flat copper facets [2]. The adsorption mechanism involves both electron lone pairs on nitrogen and oxygen atoms interacting with empty d-orbitals of copper atoms, and pi-electrons of the aromatic ring forming coordinate bonds with the metal surface [1].

Temperature-Dependent Inhibition Efficiency Profiles

The inhibition efficiency of 5-Fluoro-6-methylbenzoxazole on copper surfaces exhibits a strong temperature dependence, with performance decreasing significantly as temperature increases [6] [8]. Experimental data demonstrate that inhibition efficiency decreases from 94.2 percent at 293 Kelvin to 76.5 percent at 333 Kelvin, representing a substantial reduction of approximately 18 percent over this temperature range [8].

The temperature-dependent behavior can be attributed to the desorption of inhibitor molecules from the metallic surface at elevated temperatures [6]. As temperature increases from 293 to 333 Kelvin, the activation energy decreases from 31.8 to 21.9 kilojoules per mole, indicating that the corrosion process becomes more thermodynamically favorable at higher temperatures [8]. Correspondingly, the corrosion rate increases exponentially from 0.012 millimeters per year at 293 Kelvin to 0.065 millimeters per year at 333 Kelvin [8].

Charge transfer resistance measurements provide additional evidence for temperature-dependent inhibition mechanisms [8]. The resistance values decrease dramatically from 630 ohm-square centimeters at 293 Kelvin to 198 ohm-square centimeters at 333 Kelvin, indicating reduced protective film effectiveness at elevated temperatures [8]. This decrease in charge transfer resistance correlates directly with increased corrosion current density and reduced inhibition efficiency [8].

Thermodynamic analysis reveals that the adsorption process becomes less favorable at higher temperatures, with the change in Gibbs free energy of adsorption becoming less negative [6] [8]. The positive sign of activation enthalpy indicates an endothermic dissolution process, suggesting that copper dissolution becomes more rapid in the presence of the inhibitor at elevated temperatures [5]. The entropy change becomes increasingly negative with rising temperature, reflecting the formation of a less stable protective layer on the copper surface [5].

The temperature coefficient analysis demonstrates that for every 10 Kelvin increase in temperature, the inhibition efficiency decreases by approximately 4.5 percent [8]. This significant temperature dependence has important implications for practical applications, particularly in industrial environments where temperature fluctuations are common [6]. The data suggest that benzoxazole-based inhibitors are most effective at ambient temperatures and may require concentration adjustments or supplementary protection methods at elevated operating temperatures [8].

Quantum Chemical Correlations with Experimental Performance

Quantum chemical calculations provide valuable insights into the relationship between molecular electronic properties and experimental corrosion inhibition performance of 5-Fluoro-6-methylbenzoxazole [1] [9] [10]. The highest occupied molecular orbital energy of -5.28 electron volts indicates strong electron donation capability, showing an experimental correlation coefficient of 0.91 with observed inhibition efficiency [11] [12]. This high negative value suggests that the molecule can readily donate electrons to form coordinate bonds with copper surface atoms [12].

The lowest unoccupied molecular orbital energy of -1.27 electron volts demonstrates the molecule's electron acceptance capability, with an experimental correlation of 0.87 [11] [12]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital of 4.01 electron volts indicates significant molecular stability, correlating strongly with experimental performance at 0.93 [11] [12]. This large energy gap suggests that the molecule maintains structural integrity during the adsorption process while providing effective corrosion protection [12].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen and oxygen heteroatoms and the benzene ring system, while the lowest unoccupied molecular orbital is distributed across the entire molecular framework [11] [12]. This distribution pattern facilitates both electron donation from heteroatoms to copper surface atoms and back-donation from filled copper d-orbitals to the aromatic system [11]. The dipole moment of 3.84 Debye indicates moderate polarity that supports favorable surface interactions, with an experimental correlation of 0.76 [11].
Chemical reactivity descriptors provide additional mechanistic insights into the inhibition process [13] [10]. The ionization potential of 5.28 electron volts correlates strongly with adsorption strength, showing an experimental correlation of 0.89 [10]. The electron affinity of 1.27 electron volts indicates weak electron acceptance, which correlates with experimental data at 0.82 [10]. Chemical hardness of 2.01 electron volts suggests moderate resistance to charge transfer, supporting stable adsorption with a correlation coefficient of 0.88 [10].

The electrophilicity index of 1.58 electron volts indicates balanced electrophilic character that facilitates interaction with copper surfaces, correlating with experimental results at 0.79 [10] [12]. Electronegativity calculations yield a value of 3.28 electron volts, suggesting balanced electron-withdrawing capability that supports copper binding with an experimental correlation of 0.84 [10]. The chemical softness of 0.25 inverse electron volts indicates relatively low polarizability, which contributes to molecular stability during adsorption with a correlation coefficient of 0.85 [10].

Mulliken charge analysis reveals that the nitrogen and oxygen atoms carry significant negative charges, identifying them as primary sites for electrophilic attack and copper surface interaction [13] [14]. The fluorine substituent enhances the electron-withdrawing character of the benzoxazole ring, increasing the overall molecular dipole moment and improving surface binding affinity [15] [16]. Molecular electrostatic potential calculations confirm that the heteroatom regions exhibit the most negative electrostatic potential, supporting their role as primary coordination sites [11] [17].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

151.043341977 g/mol

Monoisotopic Mass

151.043341977 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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